molecular formula C11H15N5O2 B2855637 4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1429901-82-5

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2855637
CAS No.: 1429901-82-5
M. Wt: 249.274
InChI Key: PDGXXHMQALMCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazine with butanoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-15(2)10-7-6-9-13-12-8(16(9)14-10)4-3-5-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXXHMQALMCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CCCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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